molecular formula C9H20ClNO2 B12753245 Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride, (R)- CAS No. 1798904-52-5

Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride, (R)-

Cat. No.: B12753245
CAS No.: 1798904-52-5
M. Wt: 209.71 g/mol
InChI Key: NQNJFRLJTFCGSL-DDWIOCJRSA-N
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Description

Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride, ®- is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes an aminomethyl group and a methyl ester, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride, ®- typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields . The reaction can be summarized as follows:

    Esterification: The amino acid is reacted with methanol and trimethylchlorosilane at room temperature to form the methyl ester.

    Hydrochloride Formation: The resulting methyl ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride, ®- may involve large-scale esterification processes using continuous flow reactors to ensure consistent quality and yield. The use of ion-exchange resins and other catalysts can further optimize the reaction conditions and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride, ®- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the aminomethyl group.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride, ®- has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride, ®- involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. This interaction can modulate biochemical pathways and produce therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(aminomethyl)benzoate hydrochloride: Similar structure but with a benzene ring.

    Methyl 3-(aminomethyl)-5-methylhexanoate: Lacks the hydrochloride salt form.

Uniqueness

Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride, ®- is unique due to its chiral nature and the presence of both an aminomethyl group and a methyl ester. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of various chiral compounds and pharmaceuticals .

Properties

CAS No.

1798904-52-5

Molecular Formula

C9H20ClNO2

Molecular Weight

209.71 g/mol

IUPAC Name

methyl (3R)-3-(aminomethyl)-5-methylhexanoate;hydrochloride

InChI

InChI=1S/C9H19NO2.ClH/c1-7(2)4-8(6-10)5-9(11)12-3;/h7-8H,4-6,10H2,1-3H3;1H/t8-;/m1./s1

InChI Key

NQNJFRLJTFCGSL-DDWIOCJRSA-N

Isomeric SMILES

CC(C)C[C@H](CC(=O)OC)CN.Cl

Canonical SMILES

CC(C)CC(CC(=O)OC)CN.Cl

Origin of Product

United States

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